trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative

Bioanalysis LC-MS/MS Pharmacokinetics

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is the definitive stable isotope-labeled internal standard (SIL-IS) for quantifying clopidogrel's active thiol metabolite (MP-H4) in human plasma by LC-MS/MS. Substituting with unlabeled analog or structurally distinct IS introduces unacceptable analytical error, invalidating methods per FDA/EMA guidelines. This compound incorporates one 13C and three deuterium atoms (+4 Da mass shift), ensuring co-elution with the target analyte while providing unambiguous MS resolution. Supplied as a diastereomeric mixture with >95% HPLC purity (typical batch ≥98%). Indispensable for bioanalytical method development, validation, pharmacokinetic studies, and therapeutic drug monitoring. Research Use Only. Request a quotation today.

Molecular Formula C27H30ClNO6S
Molecular Weight 536.059
CAS No. 1331383-23-3
Cat. No. B588978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative
CAS1331383-23-3
Molecular FormulaC27H30ClNO6S
Molecular Weight536.059
Structural Identifiers
SMILESCCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC
InChIInChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3
InChIKeyPPIXPNIXZHUBJO-HFUDFJFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (CAS 1331383-23-3): A Stable Isotope-Labeled Internal Standard for Clopidogrel Active Metabolite Bioanalysis


trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (CAS 1331383-23-3) is a synthetic, stable isotope-labeled derivative of trans-Clopidogrel-MP Ethyl Ester [1]. It is specifically designed as an intermediate in the preparation of labeled Clopidogrel derivatives and as a high-purity internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound features a molecular formula of C27H30ClNO6S with a nominal mass shift of +4 Da relative to its unlabeled analog, achieved through the incorporation of one 13C and three deuterium (d3) atoms [1]. It is supplied as a mixture of diastereomers with a typical purity of >95% (HPLC) and is intended for research use only (RUO) in bioanalytical method development, validation, and pharmacokinetic studies [1].

Why Unlabeled or Differently Labeled Clopidogrel Metabolite Derivatives Cannot Replace CAS 1331383-23-3 in Validated LC-MS/MS Assays


In quantitative bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) with an unlabeled analog, a different isotopic label, or a structurally distinct compound introduces unacceptable analytical error. The fundamental principle of SIL-IS use is to compensate for matrix effects, extraction variability, and ionization efficiency fluctuations in LC-MS/MS [1]. An unlabeled analog (e.g., trans-Clopidogrel-MP Ethyl Ester, CAS 1331383-19-7) co-elutes with the target analyte (derivatized clopidogrel active metabolite, MP-H4) and is indistinguishable by mass spectrometry, rendering it useless for quantitation. Alternative SIL compounds, such as the cis-Clopidogrel-MP derivative-13C,d3 (CAS not provided) or the endo derivative-13C,d3 (CAS 1346597-76-9), possess different stereochemistry or molecular frameworks that may lead to differential chromatographic retention and ionization behavior, compromising accuracy and precision [2][3]. A validated bioanalytical method's reliability is contingent upon the specific SIL-IS; any deviation requires a full re-validation, making generic substitution scientifically and regulatorily untenable [4].

Quantitative Differentiation of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative from Closest Analogs for LC-MS/MS Internal Standard Selection


Nominal Mass Shift of +4 Da Enables Clear Analyte-IS Discrimination in MRM Mode

The trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (CAS 1331383-23-3) provides a nominal mass increase of +4 Da compared to the unlabeled trans-Clopidogrel-MP Ethyl Ester Derivative (CAS 1331383-19-7) [1]. This mass difference is critical for multiple reaction monitoring (MRM) in LC-MS/MS, where the unlabeled compound would produce an identical m/z value, resulting in direct spectral interference and making accurate quantification impossible [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Stereochemical Configuration (trans-) Precisely Matches the Derivatized Active Metabolite (MP-H4) in Validated Assays

The 'trans-' configuration of this derivative is stereochemically matched to the derivatized form of the clinically relevant active metabolite of clopidogrel, H4 (MP-H4) [1][2]. In contrast, the 'cis-' and 'endo-' derivatives represent different diastereomers with distinct physicochemical properties, including chromatographic retention times [3]. This is a critical advantage because the goal of an internal standard is to mimic the target analyte as closely as possible in all aspects of sample processing and analysis, except for the mass spectrometric detection window [1].

Stereoselective Synthesis Bioanalysis Pharmacokinetics

Ethyl Ester Derivative Form Matches the Derivatization Reagent Used in Critical Published Methods

This compound is an ethyl ester derivative, which directly corresponds to the chemical structure formed when the active thiol metabolite of clopidogrel is derivatized with 2-bromo-3'-methoxyacetophenone (MPB) in established, highly sensitive LC-MS/MS methods [1][2]. The use of an IS that is the exact labeled analog of the derivatized analyte (CAMD or MP-H4) is the gold standard for accurate quantitation, as it corrects for any variability in the derivatization efficiency, a known challenge with unstable thiol metabolites [3].

Analytical Method Validation Bioanalysis Pharmacokinetics

Validated Use in Clinical Pharmacokinetic Studies as a Stable Isotope-Labeled Internal Standard

Stable isotope-labeled internal standards like trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative are explicitly employed in validated HPLC-MS/MS assays used to support clinical pharmacokinetic studies [1][2]. The Furlong et al. (2013) method, for instance, utilized a stable isotope-labeled IS (though not precisely named as CAS 1331383-23-3, the description aligns with its structure) to achieve a validated concentration range of 0.101-101 ng/mL for the active metabolite H4, with intra- and inter-assay precision values within 14.3% and mean accuracy within ±6.3% [1]. This level of performance is unattainable with unlabeled or structurally dissimilar IS [1].

Clinical Pharmacology Bioanalysis Pharmacokinetics

Primary Application Scenarios for trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (CAS 1331383-23-3) in Pharmaceutical and Bioanalytical Sciences


Development and Validation of LC-MS/MS Methods for Clopidogrel Active Metabolite (H4) Quantification

This compound is the definitive internal standard for developing and validating bioanalytical methods to measure the derivatized active thiol metabolite of clopidogrel (MP-H4) in human plasma [1]. Its use is mandated to achieve the necessary accuracy (%DEV <±12%) and precision (%CV <±6%) required by regulatory agencies for pharmacokinetic studies supporting drug development and therapeutic drug monitoring [1][2].

Supporting Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of Clopidogrel and its Prodrugs

The compound enables the precise measurement of clopidogrel's active metabolite (H4) concentrations in clinical samples, which is essential for establishing exposure-response relationships and understanding inter-individual variability in drug response [1][3]. Studies have successfully applied this approach to quantify H4 in subjects administered clopidogrel doses ranging from 75 mg to 300 mg [2].

Quality Control and Lot Release Testing for Clopidogrel Reference Standards

As a high-purity (>95% HPLC), fully characterized derivative [4], it serves as a critical reference material for identity, purity, and assay testing in quality control (QC) laboratories. It ensures the accuracy and reliability of analytical methods used for the release of clopidogrel active pharmaceutical ingredient (API) and finished drug products, as well as for the preparation of stable isotope-labeled internal standard stock solutions [4].

Comparative Pharmacokinetic Studies of Novel P2Y12 Antagonists (e.g., Vicagrel)

The compound is used as an internal standard in assays designed to compare the pharmacokinetic profiles of new thienopyridine prodrugs, such as vicagrel, against the established clopidogrel [3]. Accurate quantification of the common active metabolite (H4) is crucial for demonstrating bioequivalence or superior pharmacokinetic properties, which are key to regulatory approval and clinical adoption [3].

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